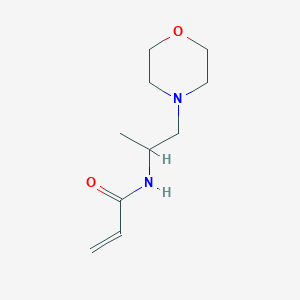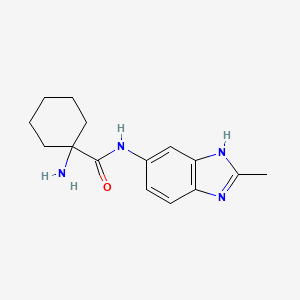![molecular formula C12H18N4O2 B7557713 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds called metabotropic glutamate receptor agonists, which have been shown to modulate the activity of glutamate receptors in the brain.
作用機序
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide acts as an agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. When this compound binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity. This can result in increased or decreased synaptic transmission, depending on the specific subtype of receptor and the location in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in synaptic plasticity, alterations in gene expression, and modulation of pain perception. This compound has also been shown to have neuroprotective effects in certain disease models, such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide in lab experiments is its specificity for metabotropic glutamate receptors. This allows researchers to study the function of these receptors without affecting other neurotransmitter systems. However, this compound has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide and metabotropic glutamate receptors. One area of interest is the role of these receptors in addiction and substance abuse. This compound has been shown to modulate the activity of brain regions involved in reward processing, and may have potential as a therapeutic target for addiction. Another area of interest is the development of more potent and selective metabotropic glutamate receptor agonists, which could have greater therapeutic potential for a variety of neurological and psychiatric disorders.
合成法
The synthesis of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide involves the reaction of 3-nitrobenzoyl chloride with N-(tert-butoxycarbonyl)-L-glutamic acid, followed by reduction of the resulting intermediate with sodium dithionite. The product is then treated with 3-aminophenylacetic acid to yield this compound. The yield of this compound is typically around 50%, and the compound can be purified by recrystallization from ethanol.
科学的研究の応用
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been used extensively in scientific research to study the function of metabotropic glutamate receptors in the brain. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. This compound has been shown to activate these receptors, leading to changes in neuronal activity and behavior.
特性
IUPAC Name |
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-7(2)10(13)11(17)15-8-4-3-5-9(6-8)16-12(14)18/h3-7,10H,13H2,1-2H3,(H,15,17)(H3,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOLKADRLIPFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)NC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)


![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
